Introduction: A Versatile Building Block in Modern Chemistry
Introduction: A Versatile Building Block in Modern Chemistry
An In-Depth Technical Guide to 1,3-Difluoro-2-iodo-5-methoxybenzene
1,3-Difluoro-2-iodo-5-methoxybenzene is a polyfunctionalized aromatic compound that serves as a valuable intermediate in organic synthesis. Its unique arrangement of substituents—two deactivating but ortho-, para-directing fluorine atoms, a meta-directing methoxy group, and a highly versatile iodine atom—makes it a strategic building block for constructing complex molecular architectures. Particularly in the fields of medicinal chemistry and materials science, the incorporation of fluorinated motifs is a widely employed strategy to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1,3-Difluoro-2-iodo-5-methoxybenzene for researchers, scientists, and drug development professionals.
PART 1: Core Physicochemical and Spectroscopic Properties
The physical and chemical properties of a compound are foundational to its application in research and development. Below is a summary of the key identifiers and characteristics for 1,3-Difluoro-2-iodo-5-methoxybenzene.
Data Summary Table
| Property | Value | Source |
| IUPAC Name | 1,3-Difluoro-2-iodo-5-methoxybenzene | PubChem[2] |
| CAS Number | 1140622-69-0 | Apollo Scientific[3] |
| Molecular Formula | C₇H₅F₂IO | PubChem[2] |
| Molecular Weight | 270.01 g/mol | PubChem[2] |
| MDL Number | MFCD20040388 | Apollo Scientific[3] |
| Purity | Typically ≥95% | Apollo Scientific[3] |
| Canonical SMILES | COC1=CC(=C(C(=C1)F)I)F | PubChem[2] |
| InChI Key | YWGYXAFWYVCRLH-UHFFFAOYSA-N | PubChem[2] |
Predicted Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its NMR signatures, which are critical for reaction monitoring and structural confirmation.
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¹H NMR: Two distinct aromatic proton signals would be expected, each appearing as a doublet of doublets (dd) due to coupling with the two non-equivalent fluorine atoms. The methoxy group would present as a sharp singlet around 3.8-4.0 ppm.
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¹⁹F NMR: Two signals would be anticipated for the two non-equivalent fluorine atoms. Each signal would be split by the other fluorine and by the adjacent aromatic protons.
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¹³C NMR: Seven distinct carbon signals are expected. The carbon bearing the iodine atom would be found at a relatively low field (around 90-100 ppm), while the carbons bonded to fluorine would exhibit large C-F coupling constants.
PART 2: Synthesis and Reaction Chemistry
Synthetic Strategy: Directed Ortho-Metalation and Iodination
A common and effective method for the regioselective introduction of an iodine atom onto a substituted aromatic ring is through directed ortho-metalation, followed by quenching with an iodine source. The methoxy group in the precursor, 3,5-difluoroanisole, is a potent directed metalation group (DMG), guiding lithiation to the C2 position.
Caption: Synthetic workflow via directed ortho-metalation and iodination.
This protocol is adapted from established procedures for the iodination of similar aromatic compounds.[4]
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Preparation: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3,5-difluoroanisole (1.0 eq.) and anhydrous tetrahydrofuran (THF) to make a 0.5 M solution.
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Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi, 1.1 eq., typically 1.6 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise significantly.
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Stirring: Stir the resulting mixture at -78 °C for 1-2 hours. The progress of the metalation can be monitored by TLC if desired.
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Iodination: In a separate flask, dissolve iodine (I₂, 1.2 eq.) in anhydrous THF. Add this iodine solution to the reaction mixture at -78 °C dropwise. The characteristic dark color of iodine should dissipate upon addition.
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Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine, followed by water.
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Extraction and Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure 1,3-Difluoro-2-iodo-5-methoxybenzene.
Reactivity and Synthetic Utility
The primary utility of 1,3-Difluoro-2-iodo-5-methoxybenzene lies in the reactivity of the carbon-iodine bond. This bond is the most labile site for transformation, making the molecule an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions.
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Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl groups.
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Heck Coupling: Reaction with alkenes.
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Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
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Metal-Halogen Exchange: Reaction with organolithium or Grignard reagents to form a new organometallic species, which can then be reacted with various electrophiles.
Caption: Role as a versatile substrate in cross-coupling reactions.
PART 3: Safety and Handling
Proper handling of all chemicals is paramount in a laboratory setting. 1,3-Difluoro-2-iodo-5-methoxybenzene possesses several hazards that require appropriate safety precautions.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
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H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]
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H335: May cause respiratory irritation.[3]
Some suppliers also list H302 (Harmful if swallowed).[5][6]
Recommended Handling Procedures
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[7]
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Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile) and a lab coat.[7] Avoid prolonged or repeated contact.[8]
-
Respiratory Protection: If working outside of a fume hood or with fine powders where dust may be generated, a NIOSH-approved respirator is recommended.
-
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[9]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[7]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.[9]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.[8]
Conclusion
1,3-Difluoro-2-iodo-5-methoxybenzene is a strategically designed building block that offers a reliable handle for molecular elaboration through its reactive C-I bond. The presence of fluorine and methoxy substituents provides additional tools for fine-tuning the electronic and physical properties of target molecules. Its straightforward synthesis and versatile reactivity make it a valuable component in the toolbox of synthetic chemists, particularly those engaged in the design and discovery of novel pharmaceuticals and functional materials. Adherence to strict safety protocols is essential when handling this irritant compound.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67555893, 1,3-Difluoro-2-iodo-5-methoxybenzene. Retrieved from [Link]
- Tarasov, E., et al. (2005). Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes. Vanderbilt University.
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2778221, 1,3-Difluoro-5-iodobenzene. Retrieved from [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 177689429, 2,3-Difluoro-1-iodo-4,5-dimethoxybenzene. Retrieved from [Link]
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Angene Chemical. (2025). Safety Data Sheet - 5-Chloro-1,3-difluoro-2-methoxybenzene. Retrieved from [Link]
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AOBChem USA. (n.d.). 1,3-difluoro-5-iodo-2-(methoxymethoxy)benzene. Retrieved from [Link]
- Organic Syntheses. (2025). Synthesis of gem-Difluoroalkenes through Ramberg−Bäcklund Reaction of Alkyltriflones. Org. Synth., 102, 315–334.
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Menger, R. F. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl-2-methylcyclobutene. JMU Scholarly Commons. Retrieved from [Link]
- Google Patents. (1996). US5504264A - Process for preparing 1,3-difluorobenzene.
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The Royal Society of Chemistry. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent for quantifying free chlorine, free bromine, bromamines, and bromide in aqueous systems. Retrieved from [Link]
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Quantitative 1H-NMR spectrum, 500 MHz, DMSO-d6. (n.d.). Retrieved from [Link]
- Campos, J. R., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1).
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ResearchGate. (n.d.). 1H NMR spectra of 2,2,3-trihydroxy-5-methoxybiphenyl. Retrieved from [Link]
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BioWorld. (2014). Repurposing study suggests potential of known compounds against EBV. Retrieved from [Link]
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BioWorld. (2006). Taisho patent describes compounds with potential for the treatment for renal disorders, etc. Retrieved from [Link]
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